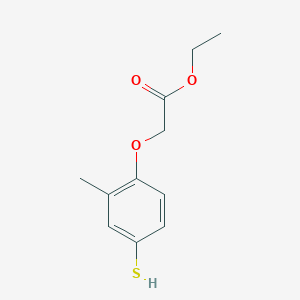
Ethyl (4-mercapto-2-methylphenoxy)acetate
Cat. No. B8363033
M. Wt: 226.29 g/mol
InChI Key: AHJQBNVBFJGSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07259175B2
Procedure details


This compound can also be made by the following procedure: To a stirred suspension of Zn powder (10 μm, 78.16 g, 1.2 mol) and dichlorodimethyl silane (154.30 g, 145.02 mL, 1.2 mol) in 500 mL of dichloroethane is added a solution of (4-chlorosulfonyl-2-methyl-phenoxy)-acetic acid ethyl ester (100 g, 0.34 mol) and 1,3-dimethylimidazolidin-2-one (116.98 g, 112.05 mL, 1.02 mol) in 1 L of DCE. Addition is at a rate so as to maintain the internal temperature at ˜52° C., cooling with chilled water as necessary. After addition is complete, the mixture is heated at 75° C. for 1 hour. It is then cooled to room temperature, filtered and concentrated iv. Add MTBE, washed twice with saturated LiCl solution concentrate iv again. Take up the residue in CH3CN, ish with hexane (4×) and concentrate iv to yield a biphasic mixture. Let stand in a separatory funnel and separate layers, keeping the bottom layer for product. Filtration through a plug of silica gel (1 Kg, 25% EtOAc/hexane) and subsequent concentration yielded 61 g (79%) of a clear, colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
Cl[Si](Cl)(C)C.[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([S:18](Cl)(=O)=O)=[CH:14][C:13]=1[CH3:22])[CH3:7].CN1CCN(C)C1=O.O>ClC(Cl)C.ClCCCl.[Zn]>[CH2:6]([O:8][C:9](=[O:23])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([SH:18])=[CH:14][C:13]=1[CH3:22])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
|
|
Name
|
|
|
Quantity
|
112.05 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(CC1)C)=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
145.02 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
78.16 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
52 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated at 75° C. for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated iv
|
WASH
|
Type
|
WASH
|
|
Details
|
Add MTBE, washed twice with saturated LiCl solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate iv again
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
ish with hexane (4×) and concentrate iv
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a biphasic mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separate layers
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
through a plug of silica gel (1 Kg, 25% EtOAc/hexane) and subsequent concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 61 g (79%) of a clear, colorless oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(COC1=C(C=C(C=C1)S)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
